molecular formula C17H14INO2S B2388349 1-(4-iodophenyl)-3-[(4-methylphenyl)sulfanyl]dihydro-1H-pyrrole-2,5-dione CAS No. 306732-15-0

1-(4-iodophenyl)-3-[(4-methylphenyl)sulfanyl]dihydro-1H-pyrrole-2,5-dione

Cat. No.: B2388349
CAS No.: 306732-15-0
M. Wt: 423.27
InChI Key: HCOVPRPCGMVPKX-UHFFFAOYSA-N
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Description

1-(4-iodophenyl)-3-[(4-methylphenyl)sulfanyl]dihydro-1H-pyrrole-2,5-dione is a synthetic organic compound with a complex structure It is characterized by the presence of an iodophenyl group and a methylphenylsulfanyl group attached to a dihydropyrrole-2,5-dione core

Preparation Methods

The synthesis of 1-(4-iodophenyl)-3-[(4-methylphenyl)sulfanyl]dihydro-1H-pyrrole-2,5-dione typically involves multiple steps. One common synthetic route includes the following steps:

    Formation of the iodophenyl intermediate: This step involves the iodination of a phenyl compound to introduce the iodine atom at the para position.

    Formation of the methylphenylsulfanyl intermediate:

    Cyclization to form the dihydropyrrole-2,5-dione core: The final step involves the cyclization of the intermediates to form the dihydropyrrole-2,5-dione core, resulting in the target compound.

The reaction conditions for these steps typically involve the use of specific reagents and catalysts to facilitate the desired transformations. Industrial production methods may involve optimization of these steps to improve yield and purity.

Chemical Reactions Analysis

1-(4-iodophenyl)-3-[(4-methylphenyl)sulfanyl]dihydro-1H-pyrrole-2,5-dione can undergo various types of chemical reactions, including:

    Substitution reactions: The iodine atom in the iodophenyl group can be substituted with other nucleophiles under suitable conditions.

    Oxidation and reduction reactions: The compound can undergo oxidation or reduction reactions, depending on the reagents and conditions used.

    Coupling reactions: The compound can participate in coupling reactions to form larger molecules.

Common reagents used in these reactions include halogenating agents, reducing agents, and coupling catalysts. The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

1-(4-iodophenyl)-3-[(4-methylphenyl)sulfanyl]dihydro-1H-pyrrole-2,5-dione has several scientific research applications, including:

    Chemistry: The compound is used as a building block in the synthesis of more complex molecules. It can be used in the development of new materials and catalysts.

    Biology: The compound can be used in biological studies to investigate its effects on various biological systems

    Medicine: The compound may have potential therapeutic applications due to its unique chemical properties. It can be used in the development of new drugs and treatments.

    Industry: The compound can be used in the production of specialty chemicals and materials. It may have applications in the development of new industrial processes and products.

Mechanism of Action

The mechanism of action of 1-(4-iodophenyl)-3-[(4-methylphenyl)sulfanyl]dihydro-1H-pyrrole-2,5-dione involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to specific receptors or enzymes, leading to changes in cellular signaling pathways. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

1-(4-iodophenyl)-3-[(4-methylphenyl)sulfanyl]dihydro-1H-pyrrole-2,5-dione can be compared with other similar compounds, such as:

    1-(4-bromophenyl)-3-[(4-methylphenyl)sulfanyl]dihydro-1H-pyrrole-2,5-dione: This compound has a bromine atom instead of an iodine atom in the phenyl group. It may have different reactivity and properties compared to the iodinated compound.

    1-(4-chlorophenyl)-3-[(4-methylphenyl)sulfanyl]dihydro-1H-pyrrole-2,5-dione: This compound has a chlorine atom instead of an iodine atom in the phenyl group. It may have different chemical and biological properties compared to the iodinated compound.

    1-(4-fluorophenyl)-3-[(4-methylphenyl)sulfanyl]dihydro-1H-pyrrole-2,5-dione: This compound has a fluorine atom instead of an iodine atom in the phenyl group. It may have different applications and uses compared to the iodinated compound.

Properties

IUPAC Name

1-(4-iodophenyl)-3-(4-methylphenyl)sulfanylpyrrolidine-2,5-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H14INO2S/c1-11-2-8-14(9-3-11)22-15-10-16(20)19(17(15)21)13-6-4-12(18)5-7-13/h2-9,15H,10H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HCOVPRPCGMVPKX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)SC2CC(=O)N(C2=O)C3=CC=C(C=C3)I
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H14INO2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

423.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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